7-去乙酰氧基紫杉宁碱J

描述

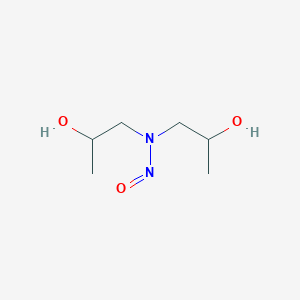

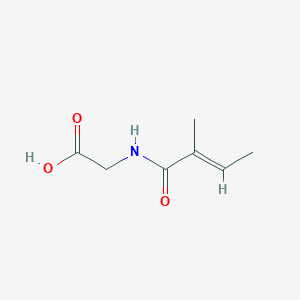

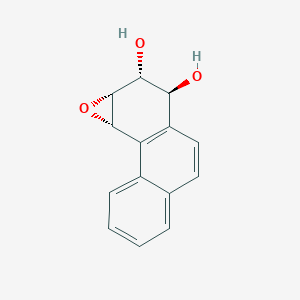

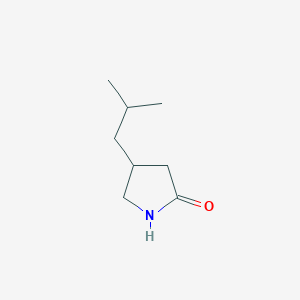

Introduction This compound is a complex organic molecule, characterized by its intricate molecular structure. It belongs to a class of chemicals known for their unique ring structures and functional groups, making them subjects of interest in organic chemistry and materials science.

Synthesis Analysis The synthesis of such complex molecules typically involves multi-step organic reactions. For example, the study by Ganapathy et al. (2013) discusses the crystal structure of a similarly complex compound, emphasizing the importance of single crystal X-ray diffraction in understanding these molecules' synthesis and structure (Ganapathy et al., 2013).

Molecular Structure Analysis Molecules like the one often have intricate structures with multiple rings and stereochemistry. Kar et al. (1998) analyzed a compound with a similar complexity, highlighting the nonplanar nature of the rings and their conformations (Kar et al., 1998).

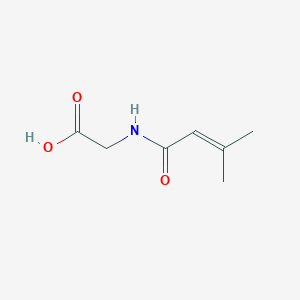

Chemical Reactions and Properties These compounds typically undergo a variety of chemical reactions due to the presence of multiple functional groups. The study by Michel and Drouin (1993) on a related compound with a tricyclic structure illustrates how different substituents and stereochemistries can affect the chemical reactions of such molecules (Michel & Drouin, 1993).

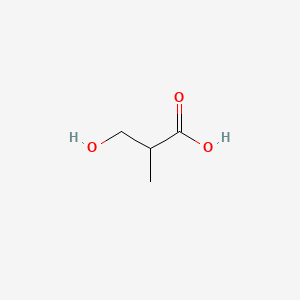

Physical Properties Analysis Physical properties such as melting point, boiling point, and solubility are crucial for understanding the behavior of these compounds under different conditions. The crystal and molecular structure studies, like those conducted by Ganapathy et al. (2013), provide insight into these physical properties (Ganapathy et al., 2013).

Chemical Properties Analysis The chemical properties, including reactivity and stability, are influenced by the molecular structure. Studies like that of Mara et al. (1982) provide valuable insights into how the structure impacts the chemical behavior of these molecules (Mara et al., 1982).

科学研究应用

抗癌药理活性

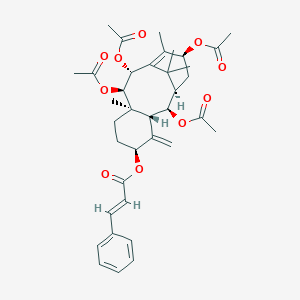

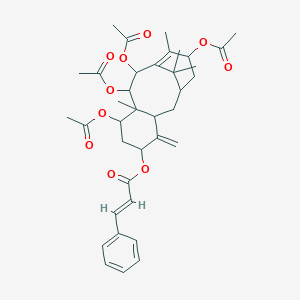

7-去乙酰氧基紫杉宁碱J,来源于红豆杉 (Taxus mairei) 的根部,因其细胞毒性而展现出抗癌潜力 . 研究表明,紫杉烷类化合物(this compound 所属的一类化合物)可以抑制肿瘤细胞的生长。该化合物可能是开发新型化疗药物的候选药物。

药物开发和合成

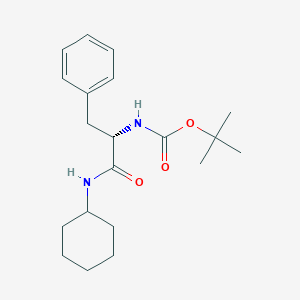

This compound 的复杂结构使其成为药物合成的宝贵先导化合物 . 其独特的化学结构允许创建具有更高效力和更低副作用的类似物,这在开发新药物方面至关重要。

生物多样性保护

作为一种在濒危物种中发现的生物活性化合物,this compound 在生物多样性保护工作中发挥着作用 . 通过研究其特性和应用,科学家可以倡导保护红豆杉 (Taxus mairei) 和其他类似物种,这些物种是药理活性物质的重要来源。

生物医学研究

This compound 的生物活性使其在生物医学研究中得到应用,特别是在了解紫杉烷类化合物的作用机制方面 . 这些研究可以提供对细胞过程的见解,并导致治疗各种疾病的突破。

可持续利用策略

鉴于提取和合成 this compound 的挑战,人们正在集中精力开发可持续利用策略 . 这包括探索替代生产方法,例如半合成或生物技术方法,以满足研究和临床需求,而不损害自然种群。

化学肿瘤基因组学

对 this compound 的研究在化学肿瘤基因组学领域具有重要意义,研究人员在该领域研究导致癌症的基因突变 . 了解紫杉烷类化合物如何与癌细胞相互作用可以揭示治疗和个性化医疗方法的新靶点。

植物化学成分分析

分析红豆杉 (Taxus mairei) 的植物化学成分,包括 this compound,有助于识别其他生物活性分子 . 这种分析可以导致发现具有潜在治疗应用的新化合物。

细胞生物学机制研究

This compound 用于机制研究,以了解紫杉烷类化合物如何影响细胞分裂和死亡 . 这些研究是细胞生物学的基础,可以为开发靶向特定细胞通路的药物提供信息。

作用机制

Target of Action

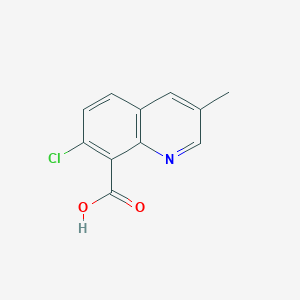

It’s known that this compound is a derivative of taxol , which primarily targets microtubules in cells .

Mode of Action

7-Deacetoxytaxinine J, like other taxol derivatives, is believed to interfere with the formation and stability of microtubules, inhibiting cell division and thus blocking the proliferation of cancer cells . This makes it a valuable compound in anti-cancer drug research and treatment .

Result of Action

The molecular and cellular effects of 7-Deacetoxytaxinine J’s action are likely to include disruption of microtubule formation, leading to inhibited cell division and growth . This can result in the death of rapidly dividing cells, such as cancer cells .

属性

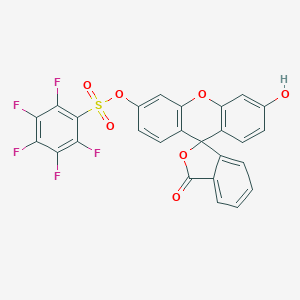

IUPAC Name |

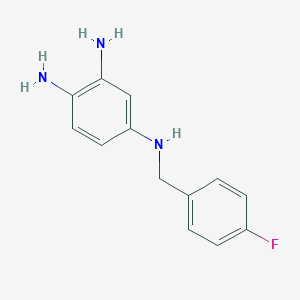

[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O10/c1-20-28(47-30(42)16-15-26-13-11-10-12-14-26)17-18-37(9)32(20)33(44-23(4)39)27-19-29(43-22(3)38)21(2)31(36(27,7)8)34(45-24(5)40)35(37)46-25(6)41/h10-16,27-29,32-35H,1,17-19H2,2-9H3/b16-15+/t27-,28-,29-,32-,33+,34+,35-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKVZMYBDASNNM-PXJXHGSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone](/img/structure/B26109.png)

![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)